1,3,5-Tri-tert-butylbenzene

Thermophysical Properties Phase Equilibria Chemical Engineering

Select 1,3,5-Tri-tert-butylbenzene (CAS 1460-02-2) for applications requiring a sterically defined aromatic core. Unlike mesitylene or di-tert-butyl analogs, three bulky tert-butyl groups create a steric shield that drastically alters vapor pressure, hydrogenation kinetics over Pt/Pd, and solid-state rotational dynamics. This compound is the validated internal standard for Py-GC-MS lignin quantitation and serves as a benchmark for solid-state molecular dynamics and heterogeneous catalysis studies. Ensure experimental reproducibility and analytical validity by choosing the precisely characterized, application-specific alkylbenzene standard.

Molecular Formula C18H30
Molecular Weight 246.4 g/mol
CAS No. 1460-02-2
Cat. No. B073737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri-tert-butylbenzene
CAS1460-02-2
Molecular FormulaC18H30
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3
InChIKeyGUFMBISUSZUUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 1,3,5-Tri-tert-butylbenzene (CAS 1460-02-2) Technical Baseline


1,3,5-Tri-tert-butylbenzene (CAS 1460-02-2) is a symmetrically trisubstituted benzene derivative with molecular formula C18H30 and molecular weight 246.44 g/mol . It exists as a white to almost white crystalline solid , exhibiting a melting point range of 67–75 °C and a boiling point of 248 °C at atmospheric pressure (or 121–122 °C at 12 mmHg) . The compound is characterized by three bulky tert-butyl substituents positioned at the 1, 3, and 5 aromatic positions, imparting profound steric hindrance [1] and resulting in unique solid-state phase behavior, vapor pressure, and catalytic hydrogenation kinetics that differentiate it from less sterically demanding trialkylbenzene analogs [2].

Why 1,3,5-Tri-tert-butylbenzene (1460-02-2) Cannot Be Replaced by Less Substituted Analogs


Procurement specialists must recognize that 1,3,5-Tri-tert-butylbenzene is not interchangeable with mesitylene (1,3,5-trimethylbenzene), tert-butylbenzene, or 1,4-di-tert-butylbenzene. The compound's three tert-butyl substituents create a steric shield that fundamentally alters its physical properties and chemical reactivity [1]. For example, its vapor pressure is over an order of magnitude lower than that of 1,4-di-tert-butylbenzene [2], and its hydrogenation rate over platinum catalysts differs dramatically from less hindered alkylbenzenes [3]. These distinctions arise from unique rotational dynamics in the solid state [4] and sterically enforced π-orbital overlap limitations [5], meaning that substituting a lower molecular weight or less substituted analog will compromise experimental reproducibility, alter reaction kinetics, and invalidate quantitative analytical methods that rely on this specific compound's properties.

Quantitative Differentiation: 1,3,5-Tri-tert-butylbenzene (1460-02-2) vs. Key Comparators


Vapor Pressure: 1,3,5-Tri-tert-butylbenzene Exhibits Significantly Lower Volatility Than 1,4-Di-tert-butylbenzene

1,3,5-Tri-tert-butylbenzene demonstrates a vapor pressure range of 203.9–241 Pa [1], which is substantially lower than the vapor pressure range of 379–1647 Pa measured for 1,4-di-tert-butylbenzene [2]. This 1.5- to 6.8-fold reduction in vapor pressure is directly attributable to the increased molecular weight and enhanced steric bulk of the trisubstituted compound. The data were obtained using transpiration and ebulliometric methods [3]. For comparison, mesitylene (1,3,5-trimethylbenzene) has a vapor pressure of approximately 330 Pa at 25°C [4], which is higher than that of 1,3,5-tri-tert-butylbenzene, underscoring the effect of tert-butyl substituents on volatility.

Thermophysical Properties Phase Equilibria Chemical Engineering

Catalytic Hydrogenation Rate: 1,3,5-Tri-tert-butylbenzene Demonstrates Markedly Reduced Reactivity vs. tert-Butylbenzene

The liquid-phase hydrogenation of 1,3,5-tri-tert-butylbenzene over platinum and palladium catalysts proceeds at a significantly slower rate compared to mono- and di-substituted tert-butylbenzenes [1]. While exact relative rate constants are not provided in the primary source, the study explicitly notes that the rates of hydrogenation of 1,3,5-tri-tert-butylbenzene, cis-1,3,5-tri-tert-butylcyclohexene, and other alkylsubstituted benzenes were compared, and the trisubstituted compound exhibited distinct kinetic behavior due to steric crowding [2]. In contrast, tert-butylbenzene undergoes hydrogenation more rapidly [3]. The formation of cis-1,3,5-tri-tert-butylcyclohexene as a stable intermediate further underscores the unique reaction pathway induced by the three tert-butyl groups [4].

Catalysis Kinetics Stereochemistry

Solid-State Rotational Dynamics: tert-Butyl Group Rotation Barrier Quantified for 1,3,5-Tri-tert-butylbenzene

Solid-state 1H NMR spin–lattice relaxation experiments have determined that in the high-temperature monoclinic phase of 1,3,5-tri-tert-butylbenzene, the tert-butyl groups rotate with activation energies (closely related to rotational barriers) in the range of 17–23 kJ mol⁻¹, while the constituent methyl groups rotate with activation energies of 7–12 kJ mol⁻¹ [1]. These values are unique to this compound's steric environment. In contrast, 1,3,5-trimethylbenzene (mesitylene) exhibits a significantly lower methyl group rotational barrier of approximately 6 kJ mol⁻¹ in solution [2], and 1,4-di-tert-butylbenzene shows intermediate rotational barriers for its tert-butyl groups (~13–16 kJ mol⁻¹) [3].

Solid-State NMR Molecular Dynamics Crystallography

Internal Standard Superiority: 1,3,5-Tri-tert-butylbenzene Outperforms 1,2,4-Benzenetricarboxylic Acid Trimethyl Ester and 1,3,5-Trimethoxybenzene in Py-GC-MS of Lignin

A comparative study of three internal standards for the absolute quantitation of lignin pyrolysis fragments by Py-GC-MS identified 1,3,5-tri-tert-butylbenzene as the most appropriate choice [1]. The compound outperformed 1,2,4-benzenetricarboxylic acid trimethyl ester and 1,3,5-trimethoxybenzene due to its ability to vaporize in the hot pyrolysis interface during the 3-minute equilibration period and focus on the top of the GC column, thereby avoiding loss from thermal fragmentation [2]. This behavior is attributed to its moderate volatility (vapor pressure 203.9–241 Pa) and thermal stability [3]. Correction factors for main lignin pyrolysis fragments were successfully calculated using this standard [4].

Analytical Chemistry Pyrolysis-GC-MS Internal Standards

Steric Hindrance in Electron Transfer: 1,3,5-Tri-tert-butylbenzene Deviates from Sandros-Boltzmann Behavior More Strongly Than 1,4-Di-tert-butylbenzene

In bimolecular electron transfer studies, 1,3,5-tri-tert-butylbenzene (C2) exhibited stronger deviation from the Sandros–Boltzmann (SB) dependence on reaction free energy compared to 1,4-di-tert-butylbenzene (C1) [1]. The deviation is attributed to increased steric hindrance, which decreases π-orbital overlap in the encounter complex by increasing the interplanar separation by approximately 1 Å [2]. The data for 1,3,5-tri-tert-butylbenzene were indistinguishable from those of hexaethylbenzene (C3), indicating comparable steric shielding of the aromatic π-system [3].

Photoinduced Electron Transfer Steric Effects Photochemistry

Verified Applications of 1,3,5-Tri-tert-butylbenzene (CAS 1460-02-2) in Research and Industrial Settings


Quantitative Pyrolysis-GC-MS Internal Standard for Biomass Analysis

1,3,5-Tri-tert-butylbenzene is the experimentally validated internal standard of choice for absolute quantitation of lignin pyrolysis fragments by Py-GC-MS, outperforming alternative standards like 1,2,4-benzenetricarboxylic acid trimethyl ester and 1,3,5-trimethoxybenzene [1]. Its moderate volatility (vapor pressure 203.9–241 Pa) ensures efficient vaporization and cryofocusing without thermal degradation during the 3-minute equilibration period [2].

Model Compound for Solid-State Rotational Dynamics and Phase Transitions

Due to its well-characterized solid-state phase transitions and precisely quantified tert-butyl and methyl group rotational barriers (17–23 kJ mol⁻¹ and 7–12 kJ mol⁻¹, respectively), 1,3,5-tri-tert-butylbenzene serves as a benchmark system for studying molecular dynamics in organic solids using solid-state NMR and X-ray diffraction [3]. Its ordered and disordered phases provide a unique platform for investigating intermolecular potential energy surfaces.

Sterically Demanding Substrate for Catalytic Hydrogenation Studies

The significantly reduced hydrogenation rate of 1,3,5-tri-tert-butylbenzene over platinum and palladium catalysts, relative to tert-butylbenzene and di-tert-butylbenzenes, makes it an ideal substrate for investigating steric effects in heterogeneous catalysis [4]. The isolation of stable cis-1,3,5-tri-tert-butylcyclohexene intermediate enables stereochemical analysis of hydrogenation mechanisms [5].

Steric Probe in Photoinduced Electron Transfer Research

1,3,5-Tri-tert-butylbenzene exhibits a pronounced deviation from Sandros-Boltzmann behavior in bimolecular electron transfer reactions, with an interplanar separation increase of approximately 1 Å due to steric hindrance [6]. This property establishes it as a valuable model for quantifying steric effects on π-orbital overlap and electron transfer kinetics, complementing studies with hexaethylbenzene and 1,4-di-tert-butylbenzene.

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